2-Benzyl-3-ethoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyl-3-ethoxypyridine is an organic compound with the molecular formula C14H15NO. It belongs to the class of heterocyclic aromatic compounds, specifically pyridines, which are known for their wide range of applications in medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-3-ethoxypyridine typically involves the alkylation of 3-ethoxypyridine with benzyl chloride. This reaction is carried out under elevated temperatures to facilitate the formation of the desired product . Another method involves the use of 2-benzyloxy-1-methylpyridinium triflate as a reagent for the synthesis of benzyl ethers and esters .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale alkylation reactions using optimized conditions to ensure high yield and purity. The choice of solvent and reaction conditions are crucial to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Benzyl-3-ethoxypyridine undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in electrophilic substitution reactions, such as iodination and aminomethylation.
Oxidation and Reduction: The presence of the benzyl group allows for oxidation reactions, while the pyridine ring can undergo reduction under specific conditions.
Substitution Reactions: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Iodination: Typically involves the use of iodine and an oxidizing agent.
Aminomethylation: Uses formaldehyde and an amine source.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, iodination yields iodinated derivatives, while aminomethylation produces aminomethylated compounds.
Wissenschaftliche Forschungsanwendungen
2-Benzyl-3-ethoxypyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Benzyl-3-ethoxypyridine involves its interaction with specific molecular targets. The benzyl group can participate in hydrophobic interactions, while the pyridine ring can engage in π-π stacking and hydrogen bonding with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
2-Benzylpyridine: Similar structure but lacks the ethoxy group.
3-Ethoxypyridine: Similar structure but lacks the benzyl group.
2-Benzyl-3-hydroxypyridine: Contains a hydroxyl group instead of an ethoxy group.
Uniqueness: 2-Benzyl-3-ethoxypyridine is unique due to the presence of both the benzyl and ethoxy groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
57629-74-0 |
---|---|
Molekularformel |
C14H15NO |
Molekulargewicht |
213.27 g/mol |
IUPAC-Name |
2-benzyl-3-ethoxypyridine |
InChI |
InChI=1S/C14H15NO/c1-2-16-14-9-6-10-15-13(14)11-12-7-4-3-5-8-12/h3-10H,2,11H2,1H3 |
InChI-Schlüssel |
YMSWUSCHZMJHDG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(N=CC=C1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.